molecular formula C8H8F3NO B169229 2-Methoxy-4-(trifluoromethyl)aniline CAS No. 158727-56-1

2-Methoxy-4-(trifluoromethyl)aniline

Cat. No.: B169229
CAS No.: 158727-56-1
M. Wt: 191.15 g/mol
InChI Key: LWKZYZZCYQWRTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H8F3NO It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(trifluoromethyl)aniline typically involves the introduction of the methoxy and trifluoromethyl groups onto an aniline ring. One common method is through the nitration of 2-methoxyaniline followed by reduction and subsequent trifluoromethylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to isolate the compound. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

2-Methoxy-4-(trifluoromethyl)aniline serves as a key intermediate in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances bioactivity and metabolic stability, making it valuable in drug development.

Case Study: Synthesis of Fluoroquinolones

Fluoroquinolones, such as levofloxacin and norfloxacin, utilize this compound in their synthesis. These antibiotics exhibit broad-spectrum activity against bacterial infections. The incorporation of the trifluoromethyl group contributes to their potency and reduced side effects compared to traditional antibiotics .

Drug Active Ingredient Application
LevofloxacinThis compoundBacterial infections
NorfloxacinThis compoundBacterial infections

Agrochemical Applications

In agrochemicals, this compound acts as an intermediate for synthesizing various pesticides and herbicides. Its properties allow for the development of compounds that are effective against specific pests while minimizing environmental impact.

Case Study: Synthesis of Pesticides

Research indicates that derivatives of this compound have been synthesized for use in crop protection. For example, compounds derived from this aniline have shown efficacy against wheat hypochnus and melon gray mold, achieving over 70% effectiveness .

Pesticide Active Ingredient Target Pest/Disease
Hypochnus ControlThis compoundWheat hypochnus
Melon Gray Mold ControlThis compoundMelon gray mold

Material Science Applications

The compound is also significant in materials science, particularly in the development of liquid crystal materials. Its unique electronic properties are harnessed to create new materials with specific optical characteristics.

Case Study: Liquid Crystal Displays (LCDs)

This compound is utilized as a precursor for synthesizing liquid crystal compounds. These materials are essential for the production of LCDs used in televisions and computer screens. The trifluoromethyl group enhances the thermal stability and alignment properties of the liquid crystals .

Material Type Application Properties Enhanced
Liquid CrystalsLCDsThermal stability, optical clarity

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The trifluoromethyl group is known to enhance the compound’s lipophilicity, which can affect its bioavailability and interaction with biological membranes .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)aniline
  • 4-(Trifluoromethyl)aniline
  • 3-(Trifluoromethyl)aniline

Comparison: 2-Methoxy-4-(trifluoromethyl)aniline is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. Compared to other trifluoromethylated anilines, it may exhibit different reactivity and biological activities due to the electron-donating effect of the methoxy group .

Biological Activity

2-Methoxy-4-(trifluoromethyl)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃) attached to an aniline backbone. These functional groups significantly influence the compound's lipophilicity and reactivity.

The biological activity of this compound is largely attributed to the following mechanisms:

  • Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, facilitating interaction with cellular targets.
  • Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially modulating their activity. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against cancer cell lines. In vitro studies have demonstrated its ability to inhibit the growth of breast cancer cells (MCF-7), with IC₅₀ values indicating moderate potency . The presence of the trifluoromethyl group is believed to enhance its anticancer activity through increased metabolic stability and interaction with protein targets.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies suggest that it may inhibit COX-2 and lipoxygenase (LOX) pathways, which are crucial in the inflammatory response. This inhibition could lead to reduced inflammation and pain relief in various conditions .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has shown potential antimicrobial activity. It has been tested against several bacterial strains, revealing significant inhibition zones in agar diffusion assays . This suggests its utility as a candidate for developing new antimicrobial agents.

Research Findings and Case Studies

A series of studies have investigated the biological activity of this compound:

  • Cytotoxicity Assay : In a study evaluating cytotoxic effects on MCF-7 cells, the compound demonstrated IC₅₀ values ranging from 15.2 μM to 34.2 μM, indicating moderate cytotoxicity compared to standard drugs like doxorubicin .
  • Enzyme Inhibition Studies : Molecular docking studies revealed that the trifluoromethyl group contributes to hydrogen bonding interactions with enzyme residues, enhancing inhibition of COX-2 and LOX pathways .
  • Antimicrobial Testing : The compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with zones of inhibition measured in millimeters during agar diffusion tests .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

CompoundMethoxy GroupTrifluoromethyl GroupBiological Activity
This compoundYesYesAnticancer, Anti-inflammatory, Antimicrobial
4-(Trifluoromethyl)anilineNoYesLimited biological data
2-MethoxyanilineYesNoModerate antibacterial activity

This table illustrates that the combination of both functional groups in this compound contributes to its enhanced biological activities compared to other related compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methoxy-4-(trifluoromethyl)aniline, and how can purity be optimized?

Methodological Answer: The synthesis typically involves bromination or nitration of a pre-functionalized aniline derivative, followed by methoxy and trifluoromethyl group introduction. For example, bromination using N-bromosuccinimide (NBS) in ethyl acetate under controlled temperature (20–25°C) is effective for regioselective substitution . Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane:EtOAc) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the molecular structure of this compound be validated?

Methodological Answer: Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Look for characteristic methoxy singlet (~δ 3.8 ppm in ¹H NMR) and aromatic proton splitting patterns (para-substituted CF₃ at δ 7.2–7.5 ppm) .
  • FT-IR : Confirm C-F stretches (1100–1200 cm⁻¹) and NH₂ vibrations (~3400 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Expect [M+H]⁺ at m/z 206.1 (calculated for C₈H₇F₃NO) .
    X-ray crystallography (SHELX refinement) resolves ambiguities in stereoelectronic effects caused by the trifluoromethyl group .

Q. What are the key physicochemical properties relevant to experimental handling?

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The –CF₃ group is strongly electron-withdrawing (−I effect), which deactivates the aromatic ring toward electrophilic substitution but enhances oxidative coupling. For Suzuki-Miyaura reactions, use Pd(PPh₃)₄ (2 mol%) with aryl boronic acids in THF/Na₂CO₃ (2M) at 80°C. Monitor regioselectivity via DFT calculations (Gaussian 09, B3LYP/6-31G*) to predict charge distribution at the amino group . Contrast with non-fluorinated analogs to isolate electronic contributions .

Q. How can contradictory NMR data (e.g., unexpected splitting) be resolved for derivatives?

Methodological Answer: Unexpected splitting in ¹H NMR often arises from hindered rotation of the –CF₃ group or hydrogen bonding. Use variable-temperature NMR (VT-NMR, 25–80°C in DMSO-d₆) to observe coalescence of split signals. For ambiguous NOEs, perform 2D-NMR (HSQC, HMBC) to assign coupling pathways. Computational NMR shifts (GIAO method) validate assignments .

Q. What strategies mitigate decomposition during catalytic applications (e.g., as a ligand precursor)?

Methodological Answer:

  • Stabilization : Coordinate with transition metals (e.g., Cu(I)) under inert atmosphere (glovebox).
  • Additives : Include radical scavengers (BHT, 0.1 wt%) in reaction mixtures to suppress oxidative degradation .
  • In Situ Monitoring : Use UV-Vis spectroscopy (λmax ~270 nm for intact aniline) to track decomposition kinetics .

Q. How is this compound utilized in materials science?

Methodological Answer: The compound serves as a monomer for fluorinated polyimides with high thermal stability. Polymerize via condensation with dianhydrides (e.g., PMDA) in N-methylpyrrolidone (NMP) at 180°C. Characterize films using TGA (decomposition >400°C) and dielectric spectroscopy (ε ~2.7 at 1 MHz) .

Safety & Handling

  • Hazards : Acute toxicity (dermal/inhalation), irritant (skin/eyes). Use PPE (nitrile gloves, goggles) and fume hoods .
  • Waste Disposal : Quench with 10% aqueous NaOH, adsorb onto vermiculite, and incinerate .

Properties

IUPAC Name

2-methoxy-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-13-7-4-5(8(9,10)11)2-3-6(7)12/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKZYZZCYQWRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40409033
Record name 2-methoxy-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158727-56-1
Record name 2-methoxy-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 158727-56-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methoxy-4-(trifluoromethyl)aniline
2-Methoxy-4-(trifluoromethyl)aniline
2-Methoxy-4-(trifluoromethyl)aniline
2-Methoxy-4-(trifluoromethyl)aniline
2-Methoxy-4-(trifluoromethyl)aniline
2-Methoxy-4-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.